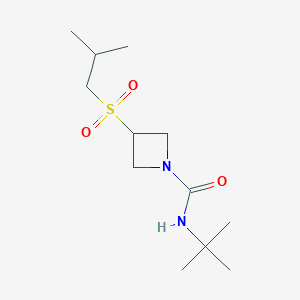

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C12H24N2O3S and its molecular weight is 276.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mild and Efficient One-Pot Curtius Rearrangement

A study by Lebel and Leogane (2005) highlighted a mild and efficient one-pot method for the synthesis of Boc-protected amines through a Curtius rearrangement. This process involves the reaction of carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. This intermediate then undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate to produce the desired tert-butyl carbamate. This method is noted for its compatibility with a variety of substrates, including malonate derivatives, facilitating access to protected amino acids Lebel & Leogane, 2005.

Synthesis of Functionalized Amino Acid Derivatives

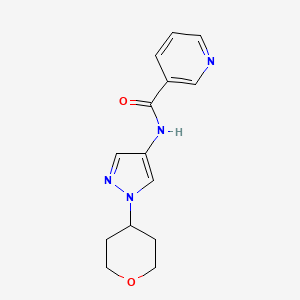

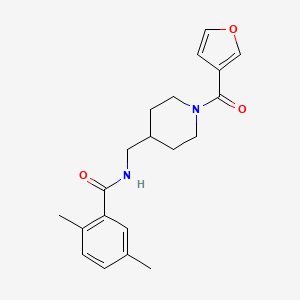

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, specifically targeting anticancer properties. These derivatives were evaluated for their in vitro cytotoxicity against human cancer cell lines, with some compounds exhibiting significant cytotoxicity against ovarian and oral cancers. This research underscores the potential of N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide derivatives in designing new anticancer agents Kumar et al., 2009.

Versatile Intermediates for Asymmetric Synthesis of Amines

Ellman, Owens, and Tang (2002) explored the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. These intermediates are prepared by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. This method allows for the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and more. The tert-butanesulfinyl group plays a critical role in activating the imines for the addition of various classes of nucleophiles and serves as a powerful chiral directing group Ellman et al., 2002.

Gram-Scale Synthesis of Protected 3-Haloazetidines

Ji, Wojtas, and Lopchuk (2018) reported an improved, gram-scale synthesis of protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry. This synthesis involves a one-pot, strain-release reaction from commercially available materials, leading to high-value azetidine-3-carboxylic acid derivatives. This methodology demonstrates the utility of this compound derivatives in accessing novel compounds for potential pharmaceutical applications Ji et al., 2018.

Properties

IUPAC Name |

N-tert-butyl-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3S/c1-9(2)8-18(16,17)10-6-14(7-10)11(15)13-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIVHAJYMVFHPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2415426.png)

![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)

![N-(3-chlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2415430.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2415433.png)

![2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2415434.png)

![4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid](/img/structure/B2415440.png)